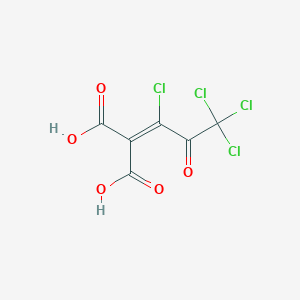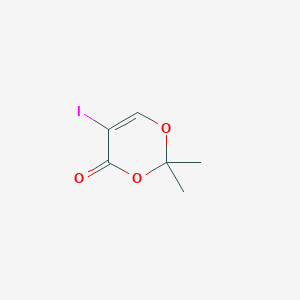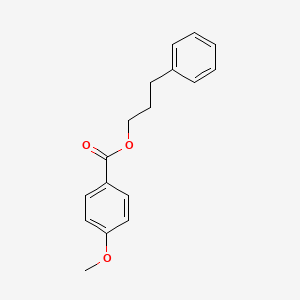
3-Phenylpropyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpropyl 4-methoxybenzoate is an organic compound that belongs to the ester class It is characterized by a phenylpropyl group attached to a 4-methoxybenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 3-phenylpropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Reaction Scheme:
4-Methoxybenzoic acid+3-PhenylpropanolH2SO43-Phenylpropyl 4-methoxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts can facilitate the separation of the catalyst from the reaction mixture, making the process more efficient.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpropyl 4-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxybenzoic acid and 3-phenylpropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products
Hydrolysis: 4-Methoxybenzoic acid and 3-Phenylpropanol.
Reduction: 3-Phenylpropyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Phenylpropyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the study of esterases, enzymes that hydrolyze esters. It serves as a substrate to investigate enzyme kinetics and inhibition.
Industry: Used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism by which 3-Phenylpropyl 4-methoxybenzoate exerts its effects depends on the specific application. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing 4-methoxybenzoic acid and 3-phenylpropanol. These products can then interact with various molecular targets and pathways, influencing biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but lacks the ester linkage.
3-Phenylpropyl acetate: Similar ester but with an acetate group instead of 4-methoxybenzoate.
4-Methoxybenzoic acid: The acid form of the ester.
Uniqueness
3-Phenylpropyl 4-methoxybenzoate is unique due to its combination of a phenylpropyl group and a 4-methoxybenzoate moiety. This structure imparts specific reactivity and properties that are not found in the similar compounds listed above. For example, the presence of the methoxy group can influence the compound’s reactivity in electrophilic aromatic substitution reactions, making it more reactive than 4-methoxybenzyl alcohol.
Propiedades
Número CAS |
104330-37-2 |
|---|---|
Fórmula molecular |
C17H18O3 |
Peso molecular |
270.32 g/mol |
Nombre IUPAC |
3-phenylpropyl 4-methoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-19-16-11-9-15(10-12-16)17(18)20-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Clave InChI |
HBQRHMFRXPILOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)

![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)

![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
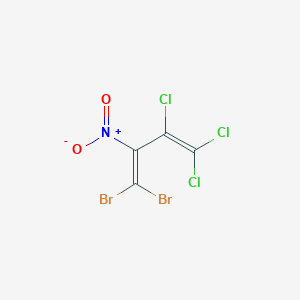
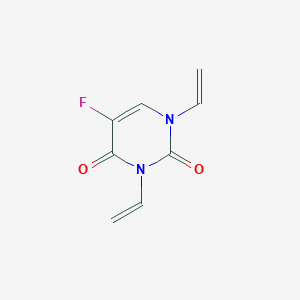
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
![3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14326635.png)
